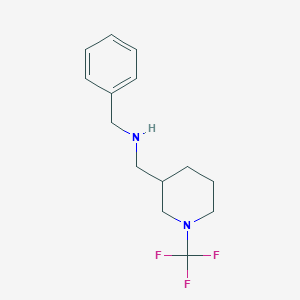
N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(trifluoromethyl)piperidine.
Benzylation: The piperidine derivative is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanone, while reduction may produce N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanol.
Scientific Research Applications
N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: It is used in the development of novel materials with unique properties, such as enhanced thermal stability and chemical resistance.
Biological Studies: The compound is investigated for its effects on cellular processes and its potential as a tool in biochemical research.
Mechanism of Action
The mechanism of action of N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzyl group may facilitate binding to hydrophobic pockets in proteins, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl and benzyl groups but lacks the piperidine ring.
1-Benzyl-3-(trifluoromethyl)piperidin-4-amine: Similar in structure but with a different substitution pattern on the piperidine ring.
Uniqueness
N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine is unique due to the specific positioning of the trifluoromethyl and benzyl groups on the piperidine ring. This unique arrangement can result in distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H19F3N2 |
|---|---|
Molecular Weight |
272.31 g/mol |
IUPAC Name |
N-benzyl-1-[1-(trifluoromethyl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C14H19F3N2/c15-14(16,17)19-8-4-7-13(11-19)10-18-9-12-5-2-1-3-6-12/h1-3,5-6,13,18H,4,7-11H2 |
InChI Key |
HMSJBKXFLFXDHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(F)(F)F)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















